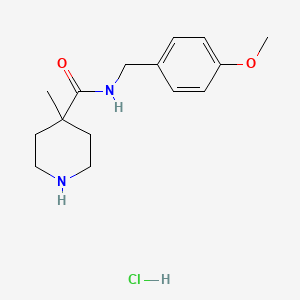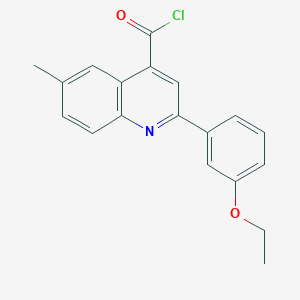![molecular formula C12H12N2O3 B1531183 2-[(1-Methylindole-2-carbonyl)amino]acetic acid CAS No. 204918-88-7](/img/structure/B1531183.png)
2-[(1-Methylindole-2-carbonyl)amino]acetic acid
Overview
Description
2-[(1-Methylindole-2-carbonyl)amino]acetic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interactions and Molecular Structure Analysis
Research has explored the intricate barriers to rotation adjacent to double bonds, focusing on compounds like formic acid, methyl formate, acetic acid, and methyl acetate. Through computational models, studies have provided insights into the geometrical relaxation and electron correlation effects on carbonyl group geometry. This research is relevant for understanding the molecular interactions involving carbonyl groups and amino acids, similar to those in "2-[(1-Methylindole-2-carbonyl)amino]acetic acid" (Wiberg & Laidig, 1987).
Antioxidant and Enzymatic Activity
A study on the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, related to the structure of interest, demonstrated its potential in forming Schiff base ligands with antioxidant properties and selective xanthine oxidase inhibitory capabilities. This research highlights the therapeutic potential of compounds with similar structures in medical and biochemical applications (Ikram et al., 2015).
Plant Growth Regulation
The auxin activity of 2-alkylindole-3-acetic acids, such as 2-Methylindole-3-acetic acid, and its effects on plant growth have been extensively studied. These compounds demonstrate significant auxin activity, which plays a crucial role in plant development and growth, offering insights into agricultural and botanical research (Antolić et al., 2004).
Targeted Cancer Therapy
The radical-cations formed from indole-3-acetic acids, upon one-electron oxidation, exhibit potential in targeted cancer therapy. The cytotoxicity of these compounds towards mammalian cells, including human tumor cells, underscores the therapeutic relevance of indole-acetic acid derivatives in oncology (Wardman, 2002).
Electrochemical and Oxidative Studies
Electrochemical studies on indole-3-acetic acid have unveiled complex oxidation mechanisms and product formations in acidic mediums, providing valuable insights into the biochemical and environmental behaviors of indole derivatives (Hu & Dryhurst, 1997).
Properties
IUPAC Name |
2-[(1-methylindole-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-8(9)6-10(14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLEHFYHTTZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679644 | |
| Record name | N-(1-Methyl-1H-indole-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204918-88-7 | |
| Record name | N-(1-Methyl-1H-indole-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)


![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)


amine hydrochloride](/img/structure/B1531113.png)
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
